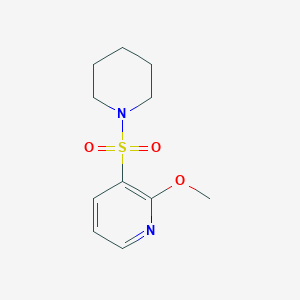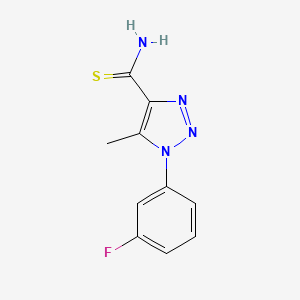![molecular formula C13H7F3N2O B3074129 2-[3-(Trifluoromethyl)phenoxy]pyridine-3-carbonitrile CAS No. 1019119-96-0](/img/structure/B3074129.png)
2-[3-(Trifluoromethyl)phenoxy]pyridine-3-carbonitrile
Übersicht
Beschreibung
“2-[3-(Trifluoromethyl)phenoxy]pyridine-3-carbonitrile” is a chemical compound with the CAS Number: 1019119-96-0 . It has a molecular weight of 264.21 and is typically stored at room temperature . The compound is in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-[3-(trifluoromethyl)phenoxy]nicotinonitrile . The InChI code is 1S/C13H7F3N2O/c14-13(15,16)10-4-1-5-11(7-10)19-12-9(8-17)3-2-6-18-12/h1-7H .Physical and Chemical Properties Analysis
This compound has a molecular weight of 264.21 . It is a powder that is stored at room temperature . The InChI code for this compound is 1S/C13H7F3N2O/c14-13(15,16)10-4-1-5-11(7-10)19-12-9(8-17)3-2-6-18-12/h1-7H .Wissenschaftliche Forschungsanwendungen
1. Potential Antiviral Activity
One of the notable applications of derivatives of 2-[3-(Trifluoromethyl)phenoxy]pyridine-3-carbonitrile is in antiviral research. Specifically, azafluorene derivatives have been synthesized and analyzed for their potential inhibition activity against SARS-CoV-2 RdRp. Through a comprehensive study involving single crystal X-ray diffraction, quantum chemical modeling, molecular docking analysis, and drug-likeness evaluation using HOMO-LUMO analysis, these derivatives have shown promise as potential antiviral agents, particularly against COVID-19 (Venkateshan, Muthu, Suresh, & Ranjith Kumar, 2020).
2. Synthesis and Antibacterial Activity
In another facet, the versatility of this compound derivatives extends to antibacterial applications. The synthesis of new cyanopyridine derivatives using 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile as a substrate has been explored. These derivatives displayed significant antibacterial activity against a range of aerobic and anaerobic bacteria, showcasing their potential as effective antimicrobial agents (Bogdanowicz, Foks, Gobis, Kędzia, Kwapisz, Olczak, & Główka, 2013).
3. Industrial and Medicinal Relevance of Chromeno[2,3-b]pyridines
Additionally, 5H-Chromeno[2,3-b]pyridines, which are closely related to the core structure of interest, have significant industrial, biological, and medicinal properties. Recent studies have achieved the synthesis of new chromeno[2,3-b]pyridine derivatives with potential implications in various biomedical fields. These synthesized compounds have been structurally verified and assessed for their ADME properties, indicating their potential in medicinal chemistry (Ryzhkova, Ryzhkov, Maslov, & Elinson, 2023).
4. Building Blocks for N-Heterocycles
The structural analogs of this compound serve as versatile intermediates for the synthesis of trifluoromethylated N-heterocycles. These building blocks are critical in developing complex molecular structures with potential applications in pharmaceuticals and material sciences (Channapur, Hall, Kessabi, Montgomery, & Shyadligeri, 2019).
Zukünftige Richtungen
Trifluoromethylpyridine (TFMP) derivatives, which include this compound, have found applications in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
Eigenschaften
IUPAC Name |
2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2O/c14-13(15,16)10-4-1-5-11(7-10)19-12-9(8-17)3-2-6-18-12/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXJOVLQFBGKNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=CC=N2)C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



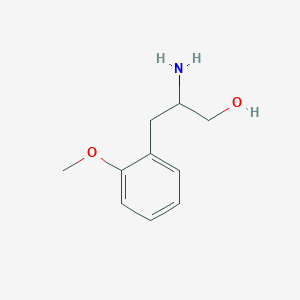
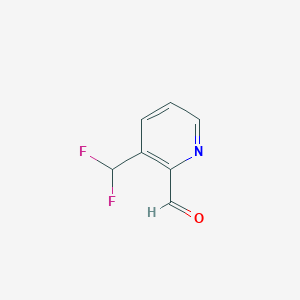
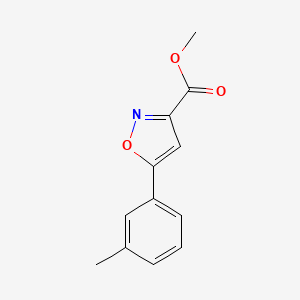
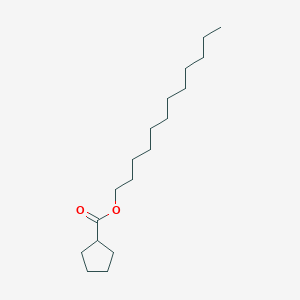

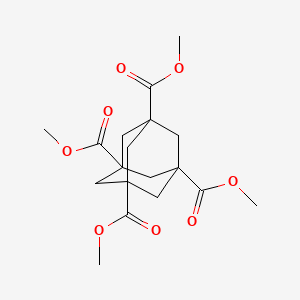
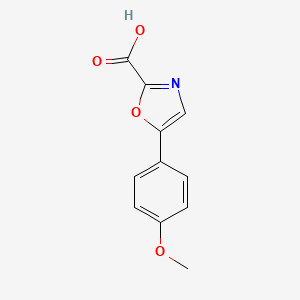
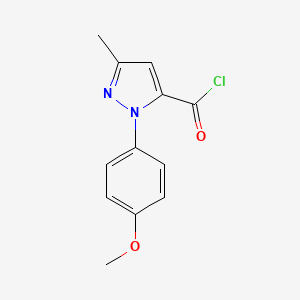
![3-Chloro-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B3074108.png)
![1-[(4-Tert-butylphenyl)methyl]-1,4-diazepane](/img/structure/B3074110.png)

